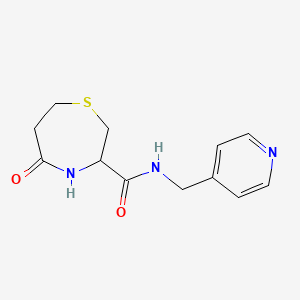

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the thiazepane family of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

The structural motif of 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide is promising for the development of novel antimicrobial agents. Compounds with similar structures have been synthesized and evaluated for their potential to inhibit the growth of various microbial pathogens . The presence of the thiazepane ring and the pyridinylmethyl group could be pivotal in the compound’s ability to interact with bacterial enzymes or receptors, leading to the inhibition of microbial growth.

Anticancer Activity

Compounds containing the imidazole ring, which is structurally related to the thiazepane ring in our compound of interest, have shown a broad range of biological activities, including antitumor effects . By extension, 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide may also exhibit anticancer properties. Its potential activity could be explored in various cancer cell lines to determine its efficacy in inhibiting cancer cell proliferation.

IR-Detectable Metal–Carbonyl Tracers

A derivative of the compound, 5-oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid, has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. This suggests that our compound could also be modified to serve as a tracer, providing valuable insights into the interactions of amino acids and proteins in biological systems.

Antioxidative Agents

The compound’s structure hints at the possibility of antioxidative properties. Derivatives of hydroxyl pyridinones, which share a similar core structure, have been designed as antioxidative agents . This indicates that 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide could potentially be developed as an antioxidant, helping to protect cells from oxidative stress.

Enzyme Inhibition

The unique structure of the compound may allow it to act as an inhibitor for specific enzymes. For example, compounds with similar scaffolds have been explored for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications . Research could be directed towards understanding how 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide interacts with various enzymes, which could lead to new treatments for diseases like diabetes.

Propiedades

IUPAC Name |

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-11-3-6-18-8-10(15-11)12(17)14-7-9-1-4-13-5-2-9/h1-2,4-5,10H,3,6-8H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVGHLOVIJNGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)

![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)

![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2956090.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2956091.png)

![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)